molecular formula C16H20 B12586519 1-Cyclohexyl-2-methyl-1H-indene CAS No. 646507-68-8

1-Cyclohexyl-2-methyl-1H-indene

Cat. No.: B12586519
CAS No.: 646507-68-8
M. Wt: 212.33 g/mol
InChI Key: WJQHDCHTAOMIAM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-methyl-1H-indene is an organic compound belonging to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-methyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives. This reaction can be catalyzed by transition metals such as ruthenium or platinum under specific conditions, leading to the formation of the indene ring system . Another method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-methyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Introduction of various functional groups such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

1-Cyclohexyl-2-methyl-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Properties

CAS No.

646507-68-8

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

1-cyclohexyl-2-methyl-1H-indene

InChI

InChI=1S/C16H20/c1-12-11-14-9-5-6-10-15(14)16(12)13-7-3-2-4-8-13/h5-6,9-11,13,16H,2-4,7-8H2,1H3

InChI Key

WJQHDCHTAOMIAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C1C3CCCCC3

Origin of Product

United States

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